molecular formula C20H23NO2 B5786535 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5786535
M. Wt: 309.4 g/mol
InChI Key: BPBJDUJWSCCUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative disorders. It has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential for use in the development of new drugs for the treatment of neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on the development of new drugs that target the same biochemical pathways as this compound. Another area of focus could be on the investigation of its potential use in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst to yield the final product.

Scientific Research Applications

2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15(2)16-7-9-19(10-8-16)23-14-20(22)21-12-11-17-5-3-4-6-18(17)13-21/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBJDUJWSCCUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321043
Record name 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone

CAS RN

433235-13-3
Record name 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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